molecular formula C12H16N2 B8635752 2-(4-Amino-phenyl)-2-ethyl-butyronitrile

2-(4-Amino-phenyl)-2-ethyl-butyronitrile

Cat. No. B8635752
M. Wt: 188.27 g/mol
InChI Key: XKLPCZIDHJNXHH-UHFFFAOYSA-N
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Patent
US07667039B2

Procedure details

The following compounds (Table 2) are prepared in a similar manner as described in Example 1 by reacting 6-bromo-4-chloro-3-nitro-quinoline (Example 1c) with 2-(4-amino-phenyl)-2-ethyl-butyronitrile (Example 12a), and with the appropriate boronic acid:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([N+:12]([O-])=O)=C2[Cl:15].NC1C=CC(C(CC)(CC)C#N)=CC=1.[BH:30]([OH:32])[OH:31]>>[ClH:15].[N:8]1[C:9]2[CH:10]=[CH:11][C:2]([B:30]([OH:32])[OH:31])=[CH:3][C:4]=2[N:12]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(C=NC2=CC1)[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C(C#N)(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compounds (Table 2) are prepared in a similar manner

Outcomes

Product
Name
Type
Smiles
Cl.N1=CC=NC2=C1C=CC(=C2)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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